2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide
CAS No.:
Cat. No.: VC16144407
Molecular Formula: C23H17BrClN3O2S
Molecular Weight: 514.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H17BrClN3O2S |
|---|---|
| Molecular Weight | 514.8 g/mol |
| IUPAC Name | 2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H17BrClN3O2S/c1-14-18(25)6-4-8-19(14)26-21(29)13-31-23-27-20-7-3-2-5-17(20)22(30)28(23)16-11-9-15(24)10-12-16/h2-12H,13H2,1H3,(H,26,29) |
| Standard InChI Key | PSOLAEWFNDQQFE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br |
Introduction
Synthesis Methods
The synthesis of quinazoline derivatives typically involves multi-step synthetic routes. These methods often include standard organic synthesis techniques such as refluxing or microwave-assisted synthesis. Specific reagents, solvents, and conditions can vary based on the chosen synthetic pathway.
Biological Activities
Quinazoline derivatives are known for their potential biological activities, including anticancer and antimicrobial properties. While specific data on 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is not available, related compounds have shown promising results in these areas.
Potential Applications
These compounds have potential applications in various scientific fields, particularly in medicinal chemistry. Their unique structural features, such as the quinazolinone core and halogen substituents, contribute to their biological activity and therapeutic potential.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide | Quinazolinone core, bromophenyl, dichlorophenyl | Known for anticancer and antimicrobial activities |
| 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide | Similar structure with chlorophenyl | Exhibits significant biological activity |
| 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide | Chloro and methyl groups on phenyl ring | Potential for distinct pharmacokinetics and biological activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume